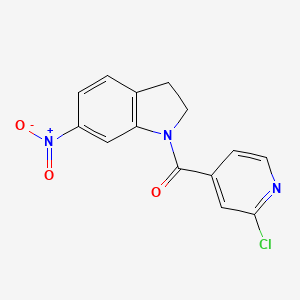![molecular formula C15H16N4O2S B2441128 1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946379-69-7](/img/structure/B2441128.png)
1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolopyrimidinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely found in nature and are a significant part of many pharmaceuticals and functional materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidinone ring, a common feature in many bioactive compounds. The 2-hydroxyethyl and 4-methylbenzylthio groups attached to this core would likely influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazolopyrimidinone core and the attached functional groups. The thioether group (4-methylbenzylthio) and the hydroxyethyl group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyethyl group and the relatively nonpolar 4-methylbenzylthio group could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives similar to the compound exhibit potent anticancer activities. For instance, studies on thiazole and benzothiazole fused pyranopyrimidine derivatives have highlighted their effectiveness in inhibiting the proliferation of various cancer cell lines, including prostate, breast, cervical, and colon cancers. These compounds selectively target cancer cells over normal cells, suggesting their potential as targeted anticancer agents (Nagaraju et al., 2020). Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found to exhibit significant antitumor activity, highlighting the therapeutic potential of this class of compounds in cancer treatment (Kandeel et al., 2012).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties. For instance, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, related in structure to the target compound, have demonstrated antimicrobial activity against a variety of pathogens. This suggests the potential use of these compounds in the development of new antimicrobial agents (Hawas et al., 2012).
Anti-Inflammatory Evaluation
Pyrazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. The findings indicate that these compounds have significant anti-inflammatory activities, comparable to those of celecoxib, a well-known anti-inflammatory drug. This opens up potential applications in the development of new anti-inflammatory treatments (Fahmy et al., 2012).
Molecular Docking Studies
Further research into the molecular interactions of these compounds, through molecular docking studies, has provided insights into their mechanism of action. For example, the binding affinity of thiazole/benzothiazole fused pyranopyrimidine derivatives to the colchicine binding site of tubulin polymer suggests a mechanism for their antiproliferative activity, which could inform the design of new anticancer drugs (Nagaraju et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-6-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-2-4-11(5-3-10)9-22-15-17-13-12(14(21)18-15)8-16-19(13)6-7-20/h2-5,8,20H,6-7,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVLKTDOSQCJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

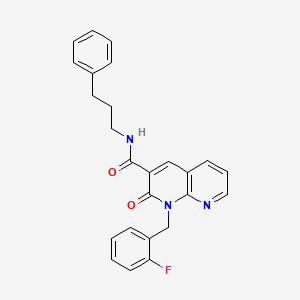

![N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2441052.png)
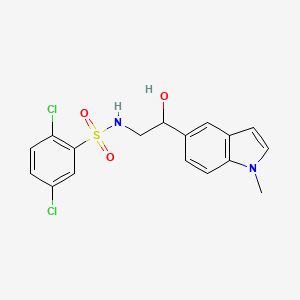
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)
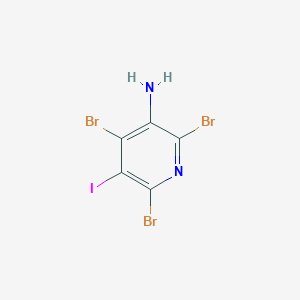
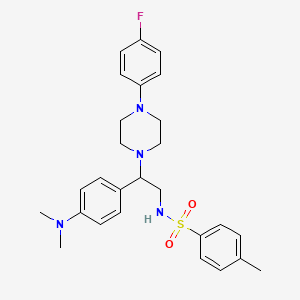
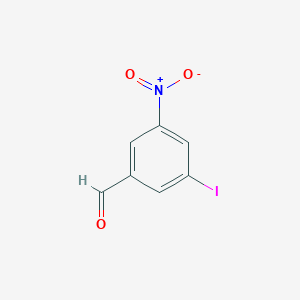
![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)
